molecular formula C19H24ClNO4 B8050982 Sinomenine hydrochloride

Sinomenine hydrochloride

Cat. No.: B8050982
M. Wt: 365.8 g/mol
InChI Key: YMEVIMJAUHZFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinomenine hydrochloride (C₁₉H₂₃NO₄·HCl) is an alkaloid derived from the stems and roots of Sinomenium acutum, a plant used in traditional Chinese medicine for over 2,000 years to treat rheumatism and inflammatory disorders . Clinically, it is formulated as Zhengqing Fengtong Ning for rheumatoid arthritis (RA) and osteoarthritis (OA) treatment . Its pharmacological actions include anti-inflammatory, immunosuppressive, and anti-cancer effects, mediated through modulation of chemokine axes (e.g., CXCL12-CXCR4), ERK/MMP signaling pathways, and vascular normalization .

Properties

IUPAC Name

3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVIMJAUHZFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sinomenine hydrochloride involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatography and crystallization techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sinomenine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified pharmacological properties, which can be used for different therapeutic applications .

Scientific Research Applications

Anti-Inflammatory Applications

Rheumatoid Arthritis and Osteoarthritis
Sinomenine hydrochloride is primarily recognized for its efficacy in treating rheumatoid arthritis (RA) and osteoarthritis (OA). Clinical studies have shown that SH can significantly reduce symptoms associated with these conditions, including pain and joint swelling. It acts by modulating immune responses and reducing inflammation. A double-blind study indicated that SH improved the quality of life for patients with RA, demonstrating its potential as a long-term therapeutic option for chronic inflammatory diseases .

Immunoglobulin A Nephropathy (IgAN)
Recent research has explored SH's protective effects against IgAN, a kidney disorder characterized by the deposition of IgA in the glomeruli. In an experimental study using rat models, SH was found to mitigate pathological changes and reduce IgA and C3 deposits in the kidneys, suggesting a promising avenue for treating this condition .

Antitumor Activity

Breast Cancer
this compound has been investigated for its anti-tumor properties, particularly in breast cancer. Studies have shown that SH inhibits breast cancer cell proliferation by interfering with key signaling pathways such as MAPK and Wnt/β-catenin. In vitro assays demonstrated that SH reduced migration and invasion capabilities of breast cancer cells, while in vivo experiments confirmed its ability to suppress tumor growth without significant toxicity .

Mechanisms of Action
The antitumor effects of SH are attributed to several mechanisms:

  • Inhibition of Epithelial–Mesenchymal Transition (EMT) : This process is crucial for cancer metastasis; SH has been shown to inhibit EMT in breast cancer cells .
  • Induction of Apoptosis : SH induces cell cycle arrest and apoptosis in cancer cells through pathways involving p53 and MAPK signaling .
  • Reduction of Cancer Stem Cell Properties : By downregulating WNT10B expression, SH diminishes the stemness of breast cancer stem cells, thereby limiting their self-renewal capacity .

Neurological Applications

Neuroprotection
this compound has demonstrated neuroprotective effects in various models of central nervous system disorders. For instance, it has been shown to alleviate brain edema and neurological damage following intracerebral hemorrhage by inhibiting neuroinflammation and preventing neuronal apoptosis . These findings suggest that SH may be beneficial in treating conditions such as subarachnoid hemorrhage.

Renal Protection

Renal Fibrosis
In studies focusing on renal fibrosis induced by adriamycin, SH exhibited protective effects by regulating autophagy processes. It reduced proteinuria and improved renal histopathology, indicating its potential as a therapeutic agent for preventing renal damage .

Summary Table of Applications

Application AreaDisease/ConditionMechanism of ActionEvidence Source
Anti-inflammatoryRheumatoid ArthritisModulates immune response
Anti-inflammatoryImmunoglobulin A NephropathyReduces IgA deposition
AntitumorBreast CancerInhibits proliferation via MAPK/Wnt pathways
AntitumorVarious CancersInduces apoptosis; reduces stemness
NeuroprotectionSubarachnoid HemorrhagePrevents neuronal apoptosis; inhibits inflammation
Renal ProtectionAdriamycin-induced FibrosisRegulates autophagy; improves renal histopathology

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison
Compound Source/Class Key Functional Groups Primary Applications
Sinomenine Hydrochloride Sinomenium acutum (Alkaloid) Benzylisoquinoline backbone RA, OA, cancer metastasis
Berberine Hydrochloride Berberis spp. (Isoquinoline) Protoberberine skeleton Antimicrobial, antidiabetic
Nicotine Nicotiana tabacum (Pyridine) Pyridine-pyrrolidine structure Stimulant, insecticide
Geniposide Gardenia jasminoides (Iridoid) Iridoid glycoside Anti-inflammatory, neuroprotection

Key Insights :

  • Sinomenine and Berberine share isoquinoline-derived structures but differ in substitution patterns, leading to divergent therapeutic targets .
  • Nicotine’s pyridine-pyrrolidine structure confers distinct neuroactive properties, unlike Sinomenine’s anti-inflammatory focus .
Pharmacological and Toxicological Profiles
Compound LD₅₀ (Mouse, Oral) Toxicity Category (OECD) Key Mechanisms
This compound 453.54 mg/kg IV (Moderate Toxicity) Inhibits CXCL12-CXCR4, ERK/MMP; induces vascular normalization
Berberine Hydrochloride 2,825.53 mg/kg V (Low Toxicity) AMPK activation, antimicrobial action
Nicotine 3.34 mg/kg II (High Toxicity) Agonizes nicotinic acetylcholine receptors

Key Insights :

  • Sinomenine’s moderate toxicity (Category IV) contrasts with Berberine’s low toxicity (Category V), allowing safer long-term use .
  • Nicotine’s high toxicity limits its therapeutic utility compared to Sinomenine .
Clinical and Preclinical Efficacy
Compound Disease Models Tested Optimal Dose (Preclinical) Clinical Formulations
This compound Breast cancer, OA, RA, enteritis 100 mg/kg (anti-metastasis) Sustained-release capsules
Berberine Hydrochloride Diabetes, bacterial infections 150 mg/kg (antidiabetic) Immediate-release tablets
Geniposide Arthritis, liver fibrosis 50 mg/kg (anti-inflammatory) Oral suspensions

Key Insights :

  • Sinomenine’s sustained-release formulations (e.g., CSSSI) enhance OA treatment efficacy by prolonging half-life (t₁/₂ = 20–25 h vs. 8.57 h for immediate-release) .
  • Dose-dependent effects: 100 mg/kg Sinomenine normalizes tumor vasculature, while 200 mg/kg exacerbates immunosuppression .

Key Insights :

  • Sinomenine’s organ enlargement at high doses necessitates careful dosing in clinical settings .
  • Berberine ’s safety profile supports its use in chronic metabolic disorders .

Biological Activity

Sinomenine hydrochloride (SH) is a natural alkaloid derived from the plant Sinomenium acutum, known for its wide range of biological activities. This article explores the compound's pharmacological properties, focusing on its antitumor, anti-inflammatory, and immunomodulatory effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits several biological activities, including:

  • Antitumor Effects : SH has been shown to inhibit cancer cell proliferation and induce apoptosis across various cancer types.
  • Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines and mediators.
  • Immunomodulatory Effects : SH enhances immune responses, particularly in inflammatory conditions.

Antitumor Activity

Recent studies have highlighted SH's potential as an anticancer agent. Key findings include:

  • Mechanism of Action :
    • SH inhibits the PI3K/Akt/mTOR , NF-κB , and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation .
    • It induces cell cycle arrest in the G0/G1 phase by downregulating cyclins and CDKs while upregulating p21 and p27 .
  • In Vitro Studies :
    • In breast cancer models (MCF-7 and MDA-MB-231), SH reduced the expression of WNT10B, a key regulator of stemness in cancer stem cells, thereby inhibiting their self-renewal and metastatic potential .
    • SH demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.33 mM to 1.56 mM, indicating significant potency against tumor cells .
  • In Vivo Studies :
    • Animal studies showed that SH at dosages of 75 mg/kg significantly inhibited tumor growth in nude mice models .
    • The compound also mitigated metastasis in glioblastoma models by downregulating NF-κB activation and reducing matrix metalloproteinases (MMPs) .

Anti-inflammatory Activity

This compound is recognized for its anti-inflammatory properties:

  • Cytokine Inhibition :
    • SH has been reported to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS) both in vitro and in vivo .
    • A study indicated that SH reduced the disease activity index in colitis models by decreasing inflammatory markers while increasing anti-inflammatory cytokines like IL-10 .
  • Mechanistic Insights :
    • The compound modulates the NF-κB pathway, which plays a central role in inflammation. By inhibiting this pathway, SH effectively reduces inflammation associated with various diseases .

Immunomodulatory Effects

SH's impact on immune function has been documented:

  • Enhancement of Immune Responses :
    • Research shows that SH enhances neutrophil phagocytosis and promotes immune surveillance by increasing reactive oxygen species (ROS) production .
    • It has been demonstrated to alleviate pneumonia symptoms in children by modulating inflammatory responses in lung tissues .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Rheumatoid Arthritis : Clinical trials have shown that SH can significantly reduce joint swelling and pain in patients with rheumatoid arthritis, attributed to its anti-inflammatory properties.
  • Colitis Management : In a controlled study involving colitis patients, treatment with SH resulted in improved clinical outcomes and reduced inflammatory markers compared to placebo groups.

Summary Table of Biological Activities

Activity TypeMechanismKey Findings
AntitumorInhibition of PI3K/Akt/mTOR pathwaysInduces apoptosis; reduces tumor growth
Anti-inflammatoryModulation of NF-κB pathwayDecreases TNF-α and IL-6 levels
ImmunomodulatoryEnhances neutrophil functionPromotes immune response; increases ROS production

Q & A

Q. What are the recommended storage conditions and handling protocols for Sinomenine Hydrochloride in laboratory settings?

this compound should be stored at -20°C in a tightly sealed container to prevent degradation. Solutions prepared with solvents should be used within one month under the same storage conditions. Handling requires protective equipment (gloves, lab coat, goggles) to avoid inhalation, skin contact, or eye exposure. Work should be conducted in a well-ventilated fume hood, and spills must be cleaned immediately with water and soap .

Q. What in vitro models are appropriate for studying this compound's anti-inflammatory or anticancer effects?

MDA-MB-231 breast cancer cells are commonly used to assess migration inhibition via wound healing assays. For anti-inflammatory studies, fibroblast cell lines (e.g., NIH/3T3) are suitable for evaluating viability (via CCK-8 assays) and gene expression changes (via RT-qPCR). Typical effective concentrations range from 0.25 mM to 1 mM, with higher doses showing cytotoxic effects .

Q. How is acute toxicity (LD50) determined for this compound in preclinical models?

The up-and-down procedure (OECD Guideline 425) is used to calculate LD50. For example, in mice, doses ranging from 300 mg/kg to 663 mg/kg are administered intraperitoneally, with organ weight changes (liver, spleen, lungs) monitored. Berberine Hydrochloride, a comparator, showed an LD50 of 2825.53 mg/kg, but Sinomenine’s exact LD50 requires further validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicological effects of this compound across studies?

Conflicting data (e.g., organ enlargement vs. no observed effects) may arise from variations in species, administration routes, or dosing regimens. Meta-analyses of raw datasets and standardized protocols (e.g., OECD guidelines) are critical. For instance, liver toxicity observed at 300 mg/kg in mice (p < 0.01) should be cross-validated with histopathological analyses and biomarker profiling (e.g., ALT/AST levels) .

Q. What methodological strategies improve the bioavailability of this compound in sustained-release formulations?

Nanocarriers (e.g., deformable liposomes) enhance transdermal delivery, as shown by a 2× increase in AUC compared to conventional formulations. Pharmacokinetic parameters (Cmax, Tmax) are optimized using near-infrared (NIR) spectroscopy and multisource data fusion to predict dissolution profiles. Validation requires in vivo studies comparing plasma concentration-time curves (e.g., AS-TE vs. TE1 formulations) .

Q. How do researchers mitigate gastrointestinal side effects of this compound in preclinical models?

Co-administration with enteric-coated carriers or prodrug derivatization reduces gastric irritation. For example, sustained-release pellets with hydroxypropyl methylcellulose (HPMC) minimize mucosal exposure. Efficacy is assessed via ELISA for inflammatory cytokines (e.g., TNF-α, IL-6) and Western blot for NF-κB pathway inhibition .

Q. What mechanisms underlie this compound's dual role as an NF-κB inhibitor and μ-opioid receptor activator?

Mechanistic studies involve siRNA knockdown of NF-κB subunits (p50/p65) and receptor-binding assays (e.g., radioligand displacement). Synergistic effects are tested in pain models (e.g., thermal tail-flick tests) using dose-response analyses (e.g., 40 mg/kg ip in rats). Transcriptomic profiling (RNA-seq) identifies downstream targets .

Data Contradiction Analysis

Q. Why do some studies report significant fibroblast inhibition by this compound, while others show limited efficacy?

Discrepancies may stem from differences in cell passage numbers, assay sensitivity (CCK-8 vs. MTT), or exposure duration. For example, 0.5 mM Sinomenine reduced fibroblast viability by 50% in 24-hour treatments but showed weaker effects in primary cultures. Standardizing cell lines (e.g., NIH/3T3) and normalizing data to baseline proliferation rates can resolve inconsistencies .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters for this compound Formulations

FormulationAUC (ng·h·mL⁻¹)Cmax (ng/mL)Tmax (h)
Conventional (E)531.8 ± 17.5120.2 ± 5.62.0
Liposomal (TE1)1158.3 ± 30.0245.8 ± 10.34.5
Nanocarrier (AS-TE)1120.4 ± 28.7238.6 ± 9.85.0
Source: Adapted from transdermal delivery studies

Q. Table 2. In Vitro Effective Concentrations for this compound

Cell TypeAssayEffective ConcentrationOutcome
MDA-MB-231Wound Healing0.25–0.5 mM50–80% inhibition
FibroblastsCCK-80.5–1 mM50% viability reduction
Source:

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